3-amino-6-benzyl-N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-AMINO-6-BENZYL-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thieno[2,3-b]naphthyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-AMINO-6-BENZYL-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]naphthyridine core, followed by the introduction of the amino, benzyl, and trimethylphenyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
3-AMINO-6-BENZYL-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in developing new drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-AMINO-6-BENZYL-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and signaling pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 3-AMINO-6-BENZYL-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE include other thieno[2,3-b]naphthyridine derivatives and heterocyclic compounds with similar structures. These compounds may share some biological activities but differ in their specific interactions with molecular targets and their overall efficacy. Examples of similar compounds include:
Thieno[2,3-b]pyridine derivatives: Known for their anti-inflammatory and anticancer properties.
Naphthyridine derivatives: Studied for their antimicrobial and antiviral activities.
Benzyl-substituted heterocycles: Investigated for their potential as enzyme inhibitors and receptor modulators.
The uniqueness of 3-AMINO-6-BENZYL-N-(2,4,6-TRIMETHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its ability to interact with a diverse range of biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C27H28N4OS |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
3-amino-6-benzyl-N-(2,4,6-trimethylphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C27H28N4OS/c1-16-11-17(2)24(18(3)12-16)30-26(32)25-23(28)21-13-20-15-31(14-19-7-5-4-6-8-19)10-9-22(20)29-27(21)33-25/h4-8,11-13H,9-10,14-15,28H2,1-3H3,(H,30,32) |
InChI Key |
DWFYCGQYBTWPIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)CC5=CC=CC=C5)N)C |
Origin of Product |
United States |
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